Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

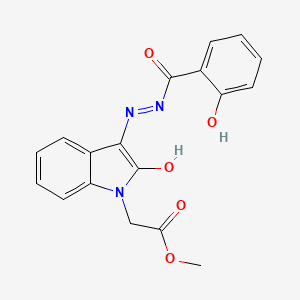

Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624726-15-4) is a hydrazone-linked indole derivative with a methyl ester and a 2-hydroxybenzoyl substituent. Its core structure comprises an indolin-2-one scaffold, a hydrazone bridge (-NH-N=C-), and a 2-hydroxybenzoyl group.

Key structural features:

- Indolin-2-one core: Provides a planar aromatic system for π-π stacking interactions.

- Hydrazone bridge: Imparts tautomerism and metal-chelating capabilities.

- 2-Hydroxybenzoyl group: Enhances solubility via hydrogen bonding and influences electronic properties.

- Methyl ester: Modulates lipophilicity and metabolic stability.

Properties

CAS No. |

624726-15-4 |

|---|---|

Molecular Formula |

C18H15N3O5 |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

methyl 2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C18H15N3O5/c1-26-15(23)10-21-13-8-4-2-6-11(13)16(18(21)25)19-20-17(24)12-7-3-5-9-14(12)22/h2-9,22,25H,10H2,1H3 |

InChI Key |

IGLMLZYXILNGMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves the condensation of 2-hydroxybenzoyl hydrazine with an appropriate indolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism by which Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Modifications to the benzoyl group significantly alter electronic, solubility, and bioactivity profiles.

Analysis :

- The hydroxyl group in the target compound enhances solubility but may reduce metabolic stability compared to chloro or nitro analogs.

Ester vs. Amide Functional Groups

The nature of the terminal group (ester or amide) affects pharmacokinetics and target interactions.

Analysis :

Heterocyclic Modifications

Variations in the heterocyclic core or side chains influence bioactivity and synthetic routes.

Analysis :

- Thiazole and thiazolidinone derivatives show pronounced anticancer effects due to heterocycle-mediated interactions.

- Mannich base derivatives (e.g., 5a) demonstrate enhanced solubility and bioavailability .

Biological Activity

Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety linked to a hydrazone and a hydroxybenzoyl group. Its chemical formula is , and it features significant functional groups that contribute to its biological activity.

Synthesis

The synthesis typically involves the condensation of 2-hydroxybenzoyl hydrazine with an appropriate indole derivative, followed by methylation to yield the final product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Antiviral Properties : Some studies have indicated efficacy against certain viral infections, although more research is needed to establish its mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The hydrazone bond may facilitate interactions with various enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways involved in disease processes.

Antimicrobial Activity

A study investigating the antimicrobial properties found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth effectively. For instance, in a study involving breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Antiviral Properties

Research into the antiviral effects revealed that the compound could reduce viral replication in vitro. Specific assays showed that it inhibited viral entry and replication in cell cultures infected with herpes simplex virus (HSV).

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to placebo controls. -

Case Study on Antitumor Potential :

In a preclinical model of breast cancer, administration of the compound resulted in tumor size reduction and improved survival rates in treated mice compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.